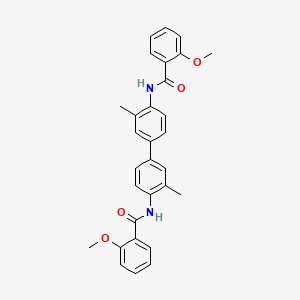![molecular formula C19H17FN4O2S B4584023 5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide" often involves multi-step chemical reactions, including condensation, cyclization, and acylation processes. For example, the synthesis of similar compounds has been achieved through the condensation of dimethylamine with specific carboxylic acids, followed by saponification and cyclization processes to form the desired thiazole derivatives (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen. The molecular structure is further modified by the introduction of various functional groups, such as acetyl and amino groups, which significantly influence the compound's chemical properties and biological activity. X-ray crystallography and spectroscopic methods are commonly used to elucidate the molecular structure of these compounds.
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including acetylation and nucleophilic substitution, which allow for further functionalization of the molecule. The reactivity of these compounds is influenced by the electronic properties of the substituents attached to the thiazole ring. Chemical properties such as acidity, basicity, and reactivity towards electrophiles and nucleophiles are key aspects of their chemical behavior.
Physical Properties Analysis
The physical properties of "5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide" and related compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are crucial for understanding the compound's stability, solubility in various solvents, and suitability for pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including their stability, reactivity, and interactions with biological targets, are influenced by the nature and position of substituents on the thiazole ring. The introduction of fluorophenyl and methylphenyl groups impacts the electronic distribution within the molecule, affecting its reactivity and potential biological activity.
- (Liu et al., 2016) for synthesis and biological activity of a related compound.
- (Dovlatyan et al., 2004) for synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives.
- (Kumar et al., 2013) for chemoselective synthesis of trisubstituted thiazoles.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study focused on the synthesis and characterization of compounds structurally related to 5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide. These compounds were synthesized through reactions involving hydrazine hydrate in ethanol and were structurally established using various analytical techniques. This research contributes to the broader understanding of thiazole derivatives in scientific investigations (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Further studies explored the cytotoxic activity of similar thiazole derivatives. These compounds showed potential as anticancer agents, indicating the relevance of such molecular structures in cancer research. The cytotoxic activity was evaluated against various cancer cell lines, highlighting the therapeutic potential of these compounds (Hassan et al., 2015).
Anticancer Activity
Another study synthesized new thiophene and thiazolyl-thiophene derivatives, focusing on their anticancer activity. This research underscores the importance of thiazole derivatives, similar to the compound , in developing potential anticancer drugs. The study used in vitro cytotoxicity assays to determine the compounds' effectiveness against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Propiedades
IUPAC Name |
5-[[2-(4-fluorophenyl)acetyl]amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-2-8-14(9-3-11)22-19-24-16(17(21)26)18(27-19)23-15(25)10-12-4-6-13(20)7-5-12/h2-9H,10H2,1H3,(H2,21,26)(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISDFPATLKOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)
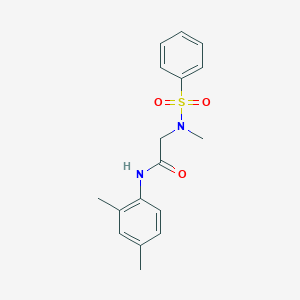
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
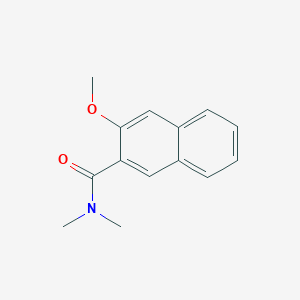
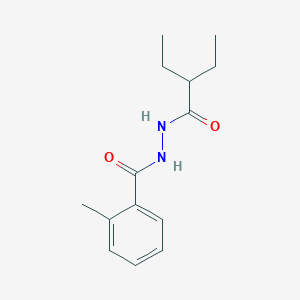
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)
![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)
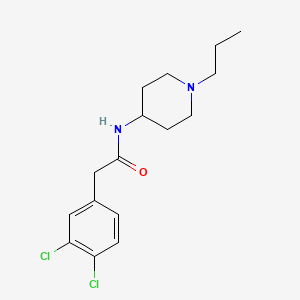
![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)
